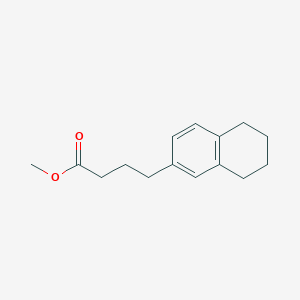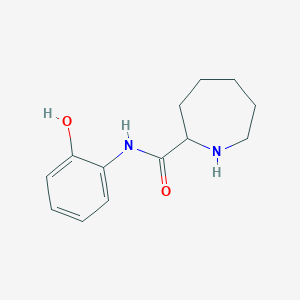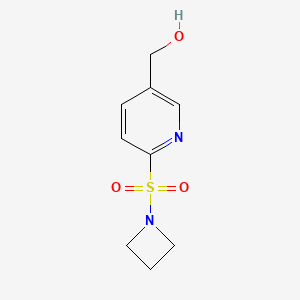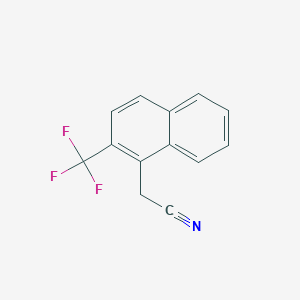
2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene ring substituted with a trifluoromethyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1-naphthaldehyde with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride in tetrahydrofuran at temperatures ranging from -20°C to 20°C. This reaction is followed by hydrolysis with water at 0°C to 20°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
反応の種類
2-(2-(トリフルオロメチル)ナフタレン-1-イル)アセトニトリルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成します。
還元: 還元反応によって、ニトリル基をアミン基に変換できます。
置換: トリフルオロメチル基は置換反応に参加することができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや、触媒の存在下での水素ガスなどの還元剤を使用できます。
置換: ハロゲンや求核剤などの試薬を、置換反応に使用できます。
形成される主な生成物
酸化: ナフタレン環の酸化誘導体。
還元: ニトリル基の還元から得られるアミン。
置換: 使用された試薬に応じて、さまざまな置換されたナフタレン誘導体。
4. 科学研究における用途
2-(2-(トリフルオロメチル)ナフタレン-1-イル)アセトニトリルは、いくつかの科学研究において用途があります。
化学: より複雑な分子の合成における中間体として使用されます。
医薬品: 医薬品化合物の潜在的な用途について研究されています。
産業: 蛍光などの特定の特性を持つ材料の開発に利用されています。
科学的研究の応用
2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
作用機序
2-(2-(トリフルオロメチル)ナフタレン-1-イル)アセトニトリルの作用機序は、その官能基を介した分子標的との相互作用に関与しています。トリフルオロメチル基は、化合物の親油性を高めることができ、タンパク質や膜の疎水性領域と相互作用することができます。ニトリル基は、生物学的分子との水素結合やその他の相互作用に参加することができ、化合物の活性を左右します。
6. 類似の化合物との比較
類似の化合物
2-(ナフタレン-1-イル)アセトニトリル: トリフルオロメチル基が欠如しており、化学的性質と反応性が異なります。
2-(トリフルオロメチル)ナフタレン:
独自性
2-(2-(トリフルオロメチル)ナフタレン-1-イル)アセトニトリルは、トリフルオロメチル基とアセトニトリル基の両方が存在することで、独特の化学的性質と潜在的な用途を有しています。これらの官能基の組み合わせにより、幅広い化学反応と相互作用が可能となり、研究や産業のさまざまな分野で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)naphthalene:
Uniqueness
2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H8F3N |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-6-5-9-3-1-2-4-10(9)11(12)7-8-17/h1-6H,7H2 |
InChIキー |
MFUXFOUZMNXDGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)
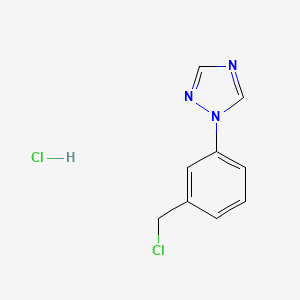

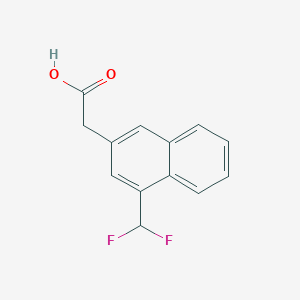

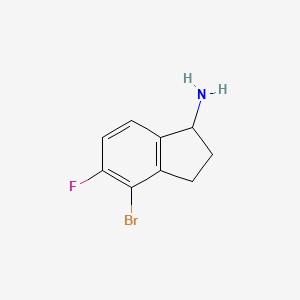
![1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-](/img/structure/B11877757.png)
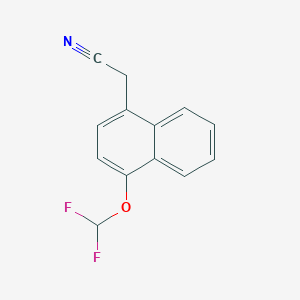
![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)

